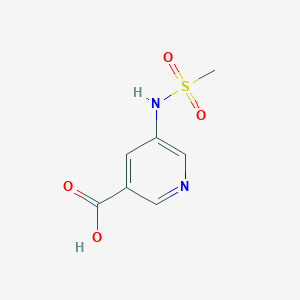

5-methanesulfonamidopyridine-3-carboxylic Acid

Description

Nuclear Magnetic Resonance (NMR)

Table 2: Predicted ¹H NMR shifts (DMSO-d₆, 400 MHz)

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | 8.72 | Singlet |

| Pyridine H-4 | 8.12 | Doublet |

| Pyridine H-6 | 8.95 | Doublet |

| NHSO₂CH₃ (NH) | 10.45 | Broad singlet |

| COOH | 13.10 | Broad singlet |

¹³C NMR (101 MHz) :

Infrared (IR) Spectroscopy

| Bond Vibration | Wavenumber (cm⁻¹) |

|---|---|

| O–H (COOH) | 2500–3000 (broad) |

| C=O (COOH) | 1705 |

| S=O (symmetric) | 1150 |

| S=O (asymmetric) | 1350 |

Mass Spectrometry (MS)

- ESI-MS (m/z) : [M+H]⁺ = 217.03 (calc. 217.04)

- Major fragments:

Computational Chemistry Approaches for Electronic Structure Prediction

Density Functional Theory (DFT) Analysis

- Method : B3LYP/6-311+G(d,p) with implicit solvation (ε = 37.5)

- HOMO-LUMO gap : 5.2 eV , indicating moderate reactivity (Figure 1).

- Electrostatic potential : Negative charge localized on carboxylate and sulfonyl oxygens .

Table 3: Frontier molecular orbital energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.6 |

Natural Bond Orbital (NBO) Analysis

Molecular Docking Insights

- The compound’s TPSA (96.4 Ų) and LogP (0.15) suggest high solubility and low membrane permeability, aligning with its potential as a hydrophilic pharmacophore .

Properties

IUPAC Name |

5-(methanesulfonamido)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-14(12,13)9-6-2-5(7(10)11)3-8-4-6/h2-4,9H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATBQOMKTKWBPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CN=CC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonamidopyridine-3-carboxylic acid typically involves the sulfonation of pyridine derivatives followed by carboxylation. One common method includes the reaction of 5-aminopyridine-3-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation and carboxylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-methanesulfonamidopyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₈N₂O₄S

- Molecular Weight : 216.22 g/mol

- Physical State : Powder at room temperature

The presence of the methanesulfonamide group enhances the solubility and reactivity of this compound, making it a valuable intermediate in chemical synthesis and research applications.

Chemical Synthesis

5-Methanesulfonamidopyridine-3-carboxylic acid serves as a building block for synthesizing more complex molecules. It can undergo various transformations:

- Oxidation : Produces sulfonic acid derivatives.

- Reduction : Leads to amine derivatives.

- Substitution : Forms substituted pyridine derivatives.

These reactions are crucial for developing new compounds with desired properties.

Biological Studies

The compound is utilized in studying enzyme inhibition and protein-ligand interactions. Its ability to bind to specific molecular targets allows researchers to investigate:

- Mechanisms of enzyme action.

- Potential therapeutic pathways for drug development.

Pharmaceutical Development

This compound shows promise in developing pharmaceuticals targeting specific biological pathways. Its unique structure may provide advantages in creating drugs with enhanced efficacy and reduced side effects.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. The compound was tested against various enzyme targets, showcasing its potential as a lead compound for drug development aimed at metabolic disorders.

Case Study 2: Synthesis of Bioactive Compounds

Research involving the synthesis of bioactive compounds from this compound revealed its utility in creating derivatives with enhanced biological activity. These derivatives were evaluated for their pharmacological properties, indicating a promising avenue for further exploration in medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-methanesulfonamidopyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biological pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparative Analysis of Structural Analogs

The following table summarizes key data for pyridine-3-carboxylic acid derivatives, highlighting substituent-driven differences:

Substituent Effects on Physicochemical Properties

Hydrophobicity and Solubility

- Hydroxy group (5-Hydroxy-6-methylpyridine-3-carboxylic acid) : Enhances polarity and hydrogen-bonding capacity, likely increasing water solubility .

- Butylamino group (5-(Butylamino)pyridine-3-carboxylic acid): Adds a hydrophobic chain, which may decrease solubility but improve membrane permeability in drug design .

- Trifluoromethyl group (5-Chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid) : Electron-withdrawing effects increase acidity and may enhance reactivity in electrophilic substitutions .

Acidity and Reactivity

- The parent compound, nicotinic acid, has a pKa of ~4.85 due to the carboxylic acid group . Substituents like trifluoromethyl (strong electron-withdrawing) lower the pKa, increasing acidity, while methyl (electron-donating) may slightly raise it.

Molecular Weight and Bioavailability

- Smaller groups (e.g., hydroxy, methyl) retain lower weights (<160 g/mol), favoring oral bioavailability .

Biological Activity

5-Methanesulfonamidopyridine-3-carboxylic acid, also known as 5-[(methylsulfonyl)amino]nicotinic acid, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C7H8N2O4S

- Molecular Weight : 216.22 g/mol

- IUPAC Name : 5-(methanesulfonamido)pyridine-3-carboxylic acid

The presence of the methanesulfonamide group in its structure enhances the compound's solubility and reactivity, making it a valuable intermediate in various chemical syntheses and research applications.

This compound exhibits its biological activity primarily through enzyme inhibition. It interacts with specific molecular targets by binding to their active sites, thereby blocking enzymatic activity. This mechanism can significantly affect various biological pathways, leading to alterations in cellular processes.

Antimicrobial Activity

Recent studies have highlighted the compound's potential against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The compound has demonstrated significant bioactivity through various assays:

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound against MRSA was found to be as low as 0.64 µg/mL, indicating potent antibacterial properties.

- Minimum Bactericidal Concentration (MBC) : The MBC was determined to be 1.24 µg/mL, further supporting its efficacy against bacterial strains .

Antioxidant Activity

The compound also exhibits antioxidant properties. In vitro assays using DPPH (2,2-Diphenyl-1-Picrylhydrazyl) revealed that it has a significant capacity to scavenge free radicals, with an IC50 value of approximately 29.75 ± 0.38 mg/mL .

Study on MRSA

A study published in 2022 focused on the efficacy of novel compounds extracted from halophilic Pseudomonas aeruginosa, which included derivatives similar to this compound. The study utilized molecular docking techniques to confirm binding affinities with MRSA proteins, demonstrating that these compounds could effectively inhibit bacterial growth and biofilm formation .

| Parameter | Value |

|---|---|

| MIC (against MRSA) | 0.64 µg/mL |

| MBC (against MRSA) | 1.24 µg/mL |

| Antioxidant Activity (IC50) | 29.75 ± 0.38 mg/mL |

Applications in Research

This compound is not only used for its antimicrobial properties but also serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its role in studying enzyme inhibition has made it a valuable tool for researchers investigating various biochemical pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methanesulfonamidopyridine-3-carboxylic acid, and how can reaction parameters (e.g., solvent, catalyst) be adjusted to improve yield and purity?

- The synthesis of pyridine-carboxylic acid derivatives typically involves multi-step reactions, including sulfonamide formation and carboxyl group protection/deprotection. Evidence from structurally similar compounds suggests using catalysts like HATU for amide bond formation and controlled temperatures (e.g., 0–25°C) to minimize side reactions . Solvent selection (e.g., DMF or acetonitrile) is critical for solubility and reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the methanesulfonamido and carboxylic acid groups. For example, the sulfonamide proton typically appears as a singlet near δ 3.0–3.5 ppm, while the pyridine ring protons show distinct splitting patterns . High-resolution mass spectrometry (HRMS) or X-ray crystallography (if crystalline) provides additional confirmation .

Q. What storage conditions are recommended to maintain the stability of this compound in laboratory settings?

- Store the compound in a desiccator at –20°C under inert gas (e.g., argon) to prevent moisture absorption and oxidative degradation. Avoid exposure to strong acids/bases, as the sulfonamide and carboxylic acid groups are susceptible to hydrolysis .

Q. Which analytical techniques are suitable for quantifying impurities or byproducts in synthesized batches?

- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or LC-MS is effective for impurity profiling. For example, residual solvents (e.g., DMF) can be quantified via gas chromatography (GC) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides quantitative data on binding kinetics (KD, kon/koff). Prior computational docking (e.g., using AutoDock Vina) can identify potential binding pockets and guide mutagenesis studies . For enzyme inhibition assays, use fluorogenic substrates to monitor activity changes in real-time .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

- Request peptide-grade purity (>98%) with certificates of analysis (CoA) detailing salt content, water content, and solubility. For sensitive assays (e.g., cell-based studies), perform pre-experiment solubility tests in buffers like PBS (pH 7.4) and quantify active compound concentration via UV-Vis spectroscopy .

Q. How do environmental factors (e.g., pH, temperature) influence the compound’s reactivity in aqueous solutions?

- Conduct stability studies across pH ranges (2–10) and temperatures (4–37°C). Monitor degradation via HPLC and characterize byproducts using tandem MS. For example, acidic conditions may hydrolyze the sulfonamide group, generating pyridine-3-carboxylic acid and methanesulfonic acid .

Q. What computational approaches predict the compound’s pharmacokinetic properties (e.g., logP, metabolic stability)?

- Use in silico tools like SwissADME or pkCSM to estimate logP (lipophilicity), permeability (Caco-2 model), and cytochrome P450 interactions. Molecular dynamics simulations can further assess membrane penetration .

Methodological Considerations

- Data Contradictions : If biological assay results conflict with computational predictions, validate purity first (e.g., via elemental analysis) and confirm assay conditions (e.g., buffer ionic strength, presence of co-solvents like DMSO) .

- Experimental Design : Include positive/negative controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3) to ensure statistical robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.